2-Amino-3,5-difluorophenol is a compound that is structurally related to a class of chemicals known as 2-aminothiophenes, which are recognized for their diverse biological and pharmacological properties. These compounds serve as important building blocks in organic synthesis and have been extensively studied for their potential applications in medicinal chemistry. The 2-aminothiophene scaffold is particularly notable for its ability to act as a synthon for the synthesis of biologically active thiophene-containing heterocycles, conjugates, and hybrids4.
The mechanism of action of 2-aminothiophenes and their derivatives is varied, depending on the specific compound and its target. For instance, 2-amino-3-aroylthiophenes have been identified as allosteric enhancers at the A1 adenosine receptor (A1AR), where they enhance the binding of agonists to the receptor, thereby stabilizing the agonist-A1AR-G protein ternary complex1. This action is quantified by the ability of these compounds to prevent the dissociation of the complex, which is a measure of their allosteric enhancer (AE) activity. Similarly, 2-aminothiophenes have been reported to exhibit diverse pharmacological properties, acting as selective inhibitors, receptors, and modulators, which can be attributed to their pharmacophore and pharmacokinetic properties4.
2-Aminothiophenes have been explored for their potential as cancer therapeutics. A novel series of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, structurally related to 2-aminothiophenes, have been synthesized and evaluated for their ability to target microtubules. These compounds have shown potent inhibitory effects on tubulin polymerization, similar to the action of combretastatin A-4. The most active compounds in this series have demonstrated low nanomolar IC50 values against various cancer cell lines, including multidrug-resistant cells. They act through the colchicine site of tubulin, leading to cell cycle arrest in the G2/M phase and inducing cell death through apoptotic pathways and mitotic catastrophe2.
In medicinal chemistry, 2-aminothiophenes are valued for their versatility and efficacy in the treatment of various diseases. They have been used as selective inhibitors and modulators, with effective pharmacological properties being observed in clinical phases of disease treatment. The literature from 2010 to 2017 has highlighted significant biological and pharmacological reports on 2-aminothiophenes, indicating their potential as perspective drug-candidate hits4.
The reactivity of 2-aminothiophenes in organic synthesis has been demonstrated through various reactions, such as the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to afford 2,4-cyclopentadien-1-ols. This showcases the regioselective ring-opening of 1-aminocyclopropene intermediates, highlighting the influence of basicities of the amino groups and the bulkiness of substituents on the reactivities of the compounds involved3.
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: